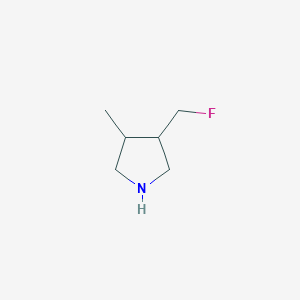

3-(Fluoromethyl)-4-methylpyrrolidine

Vue d'ensemble

Description

Fluoromethyl compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorides has attracted more and more attention from biologists and chemists . Enzymatic methods for the synthesis of fluorinated compounds have been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis

The molecular structure of fluorinated compounds is influenced by the presence of fluorine atoms. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis

Fluorinated compounds undergo various chemical reactions. For example, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Physical And Chemical Properties Analysis

Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . These changes can significantly affect the physical and chemical properties of the compound.Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, closely related to 3-(Fluoromethyl)-4-methylpyrrolidine, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized using a method that involves double fluorination of N-protected hydroxyproline, producing high yields of enantiomerically pure compounds. This process significantly reduces the synthetic steps needed for preparing 4-fluoropyrrolidine derivatives used in medicinal applications (Singh & Umemoto, 2011).

Fluorination of Pyrrolidines

Fluorinated pyrrolidines, including compounds similar to 3-(Fluoromethyl)-4-methylpyrrolidine, have been obtained through fluorination processes. The fluorination of 1-methylpyrrole, for instance, yielded various fluoropyrrolidines. These processes demonstrate the diverse chemical reactivity of fluorinated pyrrolidines and their potential for producing a range of derivatives (Coe et al., 1983).

Synthesis of Aminomethylated Derivatives

3-(Fluoromethyl)-4-methylpyrrolidine and its derivatives are of interest as bifunctional building blocks for fluorinated pharmaceutical compounds. For example, the synthesis of 3-aminomethyl-3-fluoropyrrolidines demonstrates the utility of these compounds in pharmaceutical chemistry. The key step in this synthesis involves regioselective bromofluorination, highlighting the versatility of fluorinated pyrrolidines (Verniest et al., 2010).

Antibacterial Agents

Fluoronaphthyridines and fluoroquinolones, which can be derived from compounds like 3-(Fluoromethyl)-4-methylpyrrolidine, have been studied for their antibacterial properties. The introduction of a fluorine atom into the pyrrolidinyl substituent has shown favorable influence on genetic toxicity as well as antimicrobial activity, indicating the potential of these fluorinated compounds in antibacterial drug development (Kawakami et al., 2000).

Catalytic Fluoromethylation

The development of new protocols for fluoromethylation of various skeletons, including those related to 3-(Fluoromethyl)-4-methylpyrrolidine, has been a vital subject in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for these radical reactions, demonstrating the significance of these fluorinated compounds in developing new chemical methodologies (Koike & Akita, 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(fluoromethyl)-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c1-5-3-8-4-6(5)2-7/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOBZCYAAMUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethyl)-4-methylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

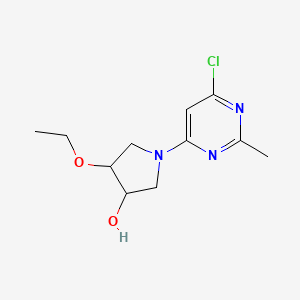

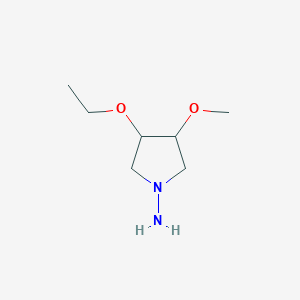

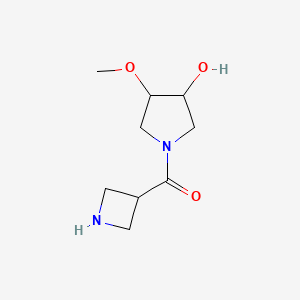

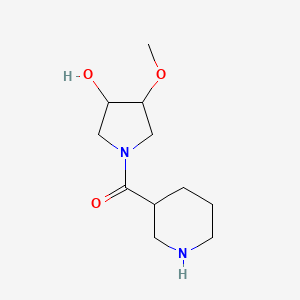

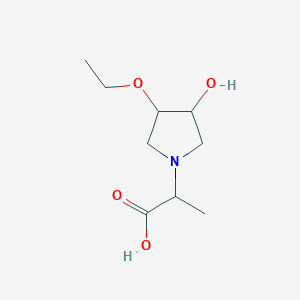

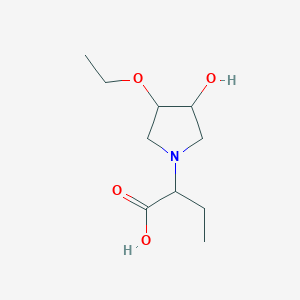

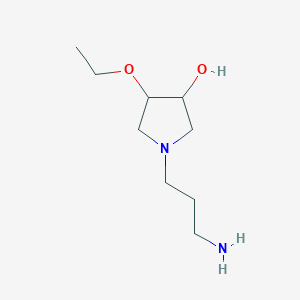

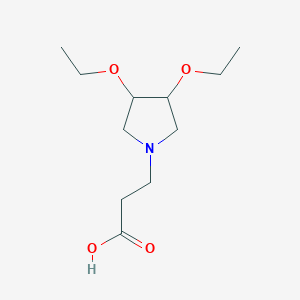

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.